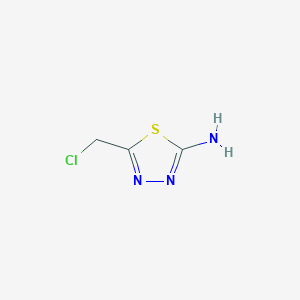

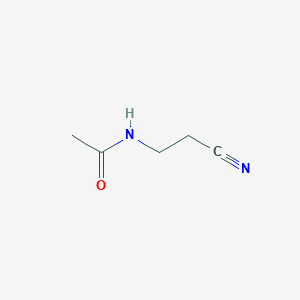

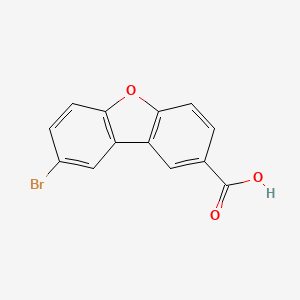

(2E)-3-(1-benzothien-3-yl)acrylic acid

Overview

Description

The compound "(2E)-3-(1-benzothien-3-yl)acrylic acid" is a derivative of acrylic acid with a thiophene ring, which is a heterocyclic compound consisting of a five-membered ring containing four carbon atoms and one sulfur atom. The presence of the thiophene ring suggests potential for interesting electronic properties and reactivity due to the sulfur atom's ability to contribute to aromatic stabilization and act as an electron donor .

Synthesis Analysis

The synthesis of related thiophene-containing acrylic acids has been reported in the literature. For instance, the synthesis of 3-(5-nitro-2-thienyl) acrylic acid was achieved by direct nitration of 3-(2-thienyl) acrylic acid, which was initially obtained from 2-thiophenecarboxaldehyde . Additionally, organotin derivatives of 3-(2-thienyl)acrylic acid have been synthesized and characterized, indicating the versatility of thiophene-containing acrylic acids in forming complexes with metals .

Molecular Structure Analysis

The molecular structure of a closely related compound, (2E)-3-(2-thienyl)acrylic acid-benzene-1,2-diamine, has been determined through crystallography. It crystallizes in the orthorhombic space group with specific lattice parameters, and the crystal structure is stabilized by intermolecular hydrogen-bonding interactions . This suggests that "(2E)-3-(1-benzothien-3-yl)acrylic acid" may also form stable crystalline structures with potential hydrogen bonding.

Chemical Reactions Analysis

Thiophene-containing acrylic acids can undergo various chemical reactions. For example, the nitro derivative of 3-(2-thienyl) acrylic acid can be further reacted with amines, alcohols, or phenols to form amide and ester derivatives . The reactivity of the thiophene moiety also allows for the formation of organotin compounds, which have been characterized by various spectroscopic methods .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "(2E)-3-(1-benzothien-3-yl)acrylic acid" are not directly reported, the properties of similar compounds can provide insights. The related compound, 3-(5-nitro-2-thienyl) acrylic acid, has shown antibacterial activity in vitro, suggesting potential biological applications . The organotin derivatives of 3-(2-thienyl)acrylic acid have been characterized by elemental analyses and spectroscopic methods, which provide information on the geometry around the tin atom and the electronic environment of the compounds .

Scientific Research Applications

Crystal Structure Analysis

The compound (2E)-3-(2-thienyl)acrylic acid-benzene-1,2-diamine, related to (2E)-3-(1-benzothien-3-yl)acrylic acid, was synthesized and studied for its crystal structure. It crystallizes in the orthorhombic space group and is stabilized by intermolecular hydrogen-bonding interactions. This research is essential for understanding the structural properties of similar compounds (Akkurt et al., 2007).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation reaction with various amines, indicating potential applications in medical fields. This study showcases the versatility and applicability of acrylic acid derivatives in creating modified polymers with increased thermal stability and promising biological activities (Aly & El-Mohdy, 2015).

Solar Cell Applications

Organic sensitizers for solar cell applications were engineered, which included functionalized unsymmetrical organic sensitizers with cyanoacrylic acid groups. These sensitizers, when anchored onto TiO2 film, showed high incident photon to current conversion efficiency, demonstrating the potential use of acrylic acid derivatives in photovoltaic applications (Kim et al., 2006).

Polythiophene Derivative Study

A study of poly(3-thiophene-3-yl acrylic acid), a new polythiophene derivative, combined theoretical and experimental approaches to propose a structural model for this polymer. The polymer, soluble in polar solvents, was characterized by FTIR, NMR, and UV–vis experiments, indicating its potential in various applications due to its unique properties (Bertran et al., 2008).

Mechanism of Action

Safety and Hazards

For safety and hazards information related to “(2E)-3-(1-benzothien-3-yl)acrylic acid”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal, as well as first-aid measures and fire-fighting measures.

Future Directions

properties

IUPAC Name |

(E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-7H,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCNZXOFXUAHOB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CS2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(1-benzothien-3-yl)acrylic acid | |

CAS RN |

916834-37-2 | |

| Record name | (2E)-3-(1-benzothiophen-3-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)

![3-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1283562.png)